molecular formula C10H20Cl3Ti B083793 Trichloro(pentamethylcyclopentadienyl)titanium(IV) CAS No. 12129-06-5

Trichloro(pentamethylcyclopentadienyl)titanium(IV)

Cat. No.: B083793
CAS No.: 12129-06-5
M. Wt: 294.5 g/mol
InChI Key: OWKYSKHJGRHJCM-UHFFFAOYSA-K
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Description

Trichloro(pentamethylcyclopentadienyl)titanium(IV): is an organometallic compound with the chemical formula C10H15Cl3Ti . It is a red crystalline solid that is highly insoluble in water and thermally stable. This compound is commonly used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .

Mechanism of Action

Target of Action

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .

Biochemical Pathways

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .

Pharmacokinetics

It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .

Result of Action

The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .

Action Environment

The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be synthesized by reacting pentamethylcyclopentadienyl sodium with titanium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of trichloro(pentamethylcyclopentadienyl)titanium(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk for use as a catalyst in various industrial applications .

Chemical Reactions Analysis

Types of Reactions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.

    Oxidation-Reduction Reactions: The titanium center can undergo redox reactions, changing its oxidation state.

    Polymerization Reactions: It acts as a catalyst in the polymerization of olefins

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Cyclopentadienyltitanium(IV) trichloride
  • Bis(cyclopentadienyl)titanium(IV) dichloride
  • Pentamethylcyclopentadienylzirconium(IV) trichloride

Uniqueness: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to its non-methylated counterparts. This makes it particularly effective as a catalyst in various chemical reactions .

Biological Activity

Overview

Trichloro(pentamethylcyclopentadienyl)titanium(IV) (often abbreviated as Me5CpTiCl3) is an organometallic compound with the chemical formula C10H15Cl3Ti. It is recognized for its role as a catalyst in various organic synthesis reactions, particularly in the polymerization of olefins and other complex organic transformations. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C10H15Cl3Ti
  • Molecular Weight : 289.47 g/mol
  • Appearance : Red crystalline solid
  • Melting Point : 200 °C (decomposes)
  • Solubility : Highly insoluble in water; sensitive to moisture

Trichloro(pentamethylcyclopentadienyl)titanium(IV) primarily functions as a catalyst in organic reactions. It lowers the activation energy required for reactions, facilitating processes such as:

  • Alkene Polymerization
  • Alkene Cyclization
  • Alkene Insertion Reactions

The compound reacts with water, producing toxic hydrogen chloride gas, which necessitates careful handling and storage away from moisture .

Biochemical Pathways

The biological activity of Me5CpTiCl3 can be linked to its catalytic properties in synthetic pathways rather than direct biological effects on living organisms. However, its potential implications in biological systems arise from its reactivity and ability to form complexes with biomolecules.

Key Reactions Involving Me5CpTiCl3:

  • Polymerization Reactions : Utilized in the synthesis of polymers which may have biomedical applications.
  • Ligand Exchange Reactions : The chlorine atoms can be substituted with biologically relevant ligands, potentially leading to new therapeutic compounds.

Case Study 1: Catalytic Activity in Organic Synthesis

Research has shown that Trichloro(pentamethylcyclopentadienyl)titanium(IV) effectively catalyzes the polymerization of styrene, leading to high molecular weight polymers under mild conditions. This reaction showcases its utility in producing materials that can be further modified for biomedical applications .

Case Study 2: Environmental Impact and Safety

Due to its moisture sensitivity and the production of toxic byproducts, studies have focused on the environmental impact of using Me5CpTiCl3 in industrial settings. Proper handling protocols are essential to mitigate risks associated with exposure to hydrogen chloride gas .

Comparison with Similar Compounds

Compound NameMolecular FormulaMelting Point (°C)Unique Features
Trichloro(pentamethylcyclopentadienyl)titanium(IV)C10H15Cl3Ti200 (dec.)High stability due to pentamethylcyclopentadienyl ligand
Cyclopentadienyltitanium(IV) trichlorideC5H5Cl3Ti180 (dec.)Less sterically hindered than Me5CpTiCl3
Bis(cyclopentadienyl)titanium(IV) dichlorideC10H10Cl2Ti150 (dec.)Exhibits different reactivity patterns

Properties

CAS No.

12129-06-5

Molecular Formula

C10H20Cl3Ti

Molecular Weight

294.5 g/mol

IUPAC Name

1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium

InChI

InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3

InChI Key

OWKYSKHJGRHJCM-UHFFFAOYSA-K

SMILES

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl

Canonical SMILES

CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl

Origin of Product

United States

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